2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one
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Overview
Description
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis analysis would include the reaction conditions, the reagents used, the yield of the product, and the purity of the product.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with different reagents, its stability under various conditions, and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. This could include its melting point, boiling point, solubility in various solvents, its acidity or basicity, and its optical properties.Scientific Research Applications
Antimicrobial Activities
Compounds structurally similar to 2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one have been synthesized and evaluated for their antimicrobial effectiveness. For instance, novel derivatives of 1,2,4-triazole and thioxoquinazolinone have demonstrated significant antimicrobial properties. These compounds were synthesized from anthranilic acid and assessed against various bacterial and fungal strains, showing broad-spectrum activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013; Osarodion Peter Osarumwense, 2022).
Anticonvulsant Activities
Research on quinazolinone derivatives has also highlighted their potential anticonvulsant effects. A series of quinazolinone-based compounds were synthesized and evaluated for their anticonvulsant activities using various models. Some compounds demonstrated potent anticonvulsant activity, suggesting the therapeutic potential of quinazolinone derivatives in epilepsy treatment (Rajasekaran et al., 2013).
Potential Anticancer Activities
The exploration into quinazolinone derivatives extends to anticancer research, where specific compounds have been synthesized and assessed for their cytotoxic effects against various cancer cell lines. These studies aim to develop new therapeutic agents that could offer effective treatment options for different types of cancer. For example, a novel quinazolinone-based derivative has been evaluated as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, displaying potent cytotoxic activity against cervical, lung, and breast cancer cell lines. This highlights the compound's potential as an effective anticancer agent (Y. Riadi et al., 2021).
Safety And Hazards
The safety and hazards of a compound involve studying its toxicity, its potential for causing harm to the environment, and precautions that need to be taken while handling it.
Future Directions
Future directions could involve further studies on the compound, such as studying its other potential uses, improving its synthesis, or studying its derivatives.
properties
IUPAC Name |
2-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-phenylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-3-32-24-16-10-8-14-21(24)25-28-23(18(2)33-25)17-34-27-29-22-15-9-7-13-20(22)26(31)30(27)19-11-5-4-6-12-19/h4-16H,3,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTNPWXIBGJGDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one |
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